Cas no 1015606-06-0 (2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide)
![2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide structure](https://www.kuujia.com/scimg/cas/1015606-06-0x500.png)
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide
- 2-[[2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide
- MFCD10480678
- 1015606-06-0
- 2-(5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide
- F5293-0531
- AKOS003152121
- 2-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHOXYPHENYL]SULFONYL}AMINO)BENZAMIDE
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- Inchi: 1S/C17H17N3O7S2/c1-27-14-7-6-11(20-16(21)8-9-28(20,23)24)10-15(14)29(25,26)19-13-5-3-2-4-12(13)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22)
- InChI Key: QJCGBVDEQQLUKG-UHFFFAOYSA-N
- SMILES: S1(CCC(N1C1C=CC(=C(C=1)S(NC1C=CC=CC=1C(N)=O)(=O)=O)OC)=O)(=O)=O
Computed Properties
- Exact Mass: 439.05079224g/mol
- Monoisotopic Mass: 439.05079224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 847
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 170Ų
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5293-0531-20μmol |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-10mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-30mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-1mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-15mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-2μmol |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-5μmol |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-5mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-50mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5293-0531-100mg |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide |
1015606-06-0 | 100mg |
$248.0 | 2023-09-10 |
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide
Introduction to 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide and Its Significance in Modern Chemical Biology
2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide, with the CAS number 1015606-06-0, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including a benzenesulfonamido moiety and a thiazolidin-2-yl substituent, makes it a versatile scaffold for designing novel bioactive molecules.
The benzenesulfonamido group is known for its role in enhancing binding affinity and selectivity in drug molecules. This feature is particularly valuable in the context of developing targeted therapies, where precise interaction with biological targets is paramount. The thiazolidin-2-yl component, on the other hand, introduces structural rigidity and stability, which can be crucial for maintaining the pharmacological activity of a compound. Together, these features make 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide a promising candidate for further investigation.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. The synthesis and characterization of 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide have been facilitated by modern synthetic techniques such as multi-step organic synthesis and combinatorial chemistry. These methods allow for the rapid exploration of chemical space and the identification of novel molecular architectures with desired properties.
In particular, the thiazolidin-2-yl ring system has been extensively studied for its biological activity. Thiazolidinones are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this motif into 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide not only enhances its structural complexity but also opens up possibilities for exploring new therapeutic avenues.
The methoxy group at the 2-position of the benzene ring further modulates the electronic properties of the molecule. This substitution can influence both the solubility and metabolic stability of the compound, making it an important factor to consider during drug development. The ability to fine-tune these properties through strategic modifications is a key advantage of using such versatile scaffolds in medicinal chemistry.
Current research in chemical biology emphasizes the need for compounds that can interact selectively with biological targets. The unique structural features of 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide, including its benzenesulfonamido and thiazolidin-2-yl components, position it as a potential lead compound for further optimization. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity and selectivity of this molecule towards various biological targets.
One particularly exciting area of research is the use of thiazolidinones as scaffolds for developing kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes and are often implicated in diseases such as cancer. The ability to design molecules that selectively inhibit specific kinases has significant therapeutic implications. The structural features of 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzamide, particularly its thiazolidin-2-yl moiety, make it a promising candidate for this application.
Additionally, the benzenesulfonamido group has been shown to enhance the bioavailability and metabolic stability of drug candidates. This property is crucial for ensuring that a compound remains active within the body long enough to exert its therapeutic effect. By incorporating this moiety into 2-[2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yb benzenesulfonamido]benzamide, researchers have created a molecule that combines structural complexity with functional advantages.
The synthesis of 1015606-06-0 involves multiple steps that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled chemists to streamline these processes and make them more efficient. Techniques such as flow chemistry and continuous manufacturing have further enhanced the scalability of complex synthetic routes.
In conclusion,[CAS no 1015606 06 0] represents a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel bioactive molecules. Ongoing research into its biological activity and pharmacological properties holds promise for future therapeutic applications.
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